1-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure comprises a cyclopentane ring attached to a carboxamide group, with additional substituents including a chlorophenyl group and a dimethylpyrimidinylsulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Cyclopentane Carboxamide Core: The cyclopentane ring is functionalized with a carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative under conditions such as reflux in an organic solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the cyclopentane carboxamide intermediate.
Attachment of the Dimethylpyrimidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl group with a dimethylpyrimidinylsulfonyl chloride in the presence of a base, followed by coupling with the chlorophenyl-substituted cyclopentane carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrimidinyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.
Major Products Formed
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Aminated or dechlorinated products.
Substituted Derivatives: Various substituted phenyl or pyrimidinyl derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as carbonic anhydrase and proteases, which are targets for treating diseases like cancer and bacterial infections.
Biological Research: The compound is used in studies to understand enzyme-substrate interactions and the mechanism of enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking the substrate from accessing the catalytic site. This results in the inhibition of the enzyme’s activity, which can lead to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOHEXANE-1-CARBOXAMIDE: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXYLIC ACID: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential as an enzyme inhibitor. The presence of the chlorophenyl and dimethylpyrimidinylsulfonylphenyl groups contributes to its distinct chemical properties and biological activity.
Properties
Molecular Formula |
C24H25ClN4O3S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O3S/c1-16-15-17(2)27-23(26-16)29-33(31,32)21-11-9-20(10-12-21)28-22(30)24(13-3-4-14-24)18-5-7-19(25)8-6-18/h5-12,15H,3-4,13-14H2,1-2H3,(H,28,30)(H,26,27,29) |
InChI Key |
FEJOIKIGZILTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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